2-(Octa-2,7-dien-1-YL)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octa-2,7-dien-1-yl)cyclohexan-1-one is an organic compound with a molecular formula of C14H22O It is a derivative of cyclohexanone, featuring an octadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an appropriate octadienyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, forming an enolate intermediate. This intermediate then undergoes nucleophilic substitution with the octadienyl halide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of cyclohexanone with octadienyl precursors. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Octa-2,7-dien-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octadienyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Octa-2,7-dien-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Octa-2,7-dien-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring.
2-(1-Cyclohexenyl)cyclohexanone: A related compound with a cyclohexenyl side chain.
Uniqueness
2-(Octa-2,7-dien-1-yl)cyclohexan-1-one is unique due to its extended octadienyl side chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
87751-68-6 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-octa-2,7-dienylcyclohexan-1-one |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h2,6-7,13H,1,3-5,8-12H2 |
InChI Key |
GOVSDTACYXDECV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.